N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE
Overview
Description
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE is a complex organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications, particularly as UV stabilizers and corrosion inhibitors. This specific compound is characterized by its unique structure, which includes a benzotriazole moiety, a dichlorobenzamide group, and an isopropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. This can be achieved through the diazotization of o-phenylenediamine followed by cyclization with sodium nitrite and acetic acid . The resulting benzotriazole is then subjected to further functionalization to introduce the phenyl, dichloro, and isopropyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts or solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The benzotriazole moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzotriazole-based quinones, while substitution reactions can produce a variety of functionalized benzotriazole derivatives.
Scientific Research Applications
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE has several scientific research applications:
Chemistry: Used as a UV stabilizer in polymers and coatings to protect materials from UV degradation.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE involves its ability to absorb UV radiation and dissipate the energy as heat, thereby protecting the underlying material from UV-induced damage . The benzotriazole moiety plays a crucial role in this process by undergoing reversible photochemical reactions. Additionally, the compound can form stable coordination complexes with metal ions, enhancing its effectiveness as a corrosion inhibitor .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: A simpler analog with similar UV stabilizing properties.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Another benzotriazole derivative used as a UV stabilizer.
Octrizole: Known for its use in sunscreens and other UV-protective applications.
Uniqueness
N-[4-(2H-BENZOTRIAZOL-2-YL)PHENYL]-2,4-DICHLORO-N-ISOPROPYLBENZAMIDE stands out due to its combination of UV stabilizing and corrosion inhibiting properties. The presence of dichloro and isopropyl groups enhances its stability and effectiveness compared to simpler benzotriazole derivatives.
Properties
IUPAC Name |
N-[4-(benzotriazol-2-yl)phenyl]-2,4-dichloro-N-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4O/c1-14(2)27(22(29)18-12-7-15(23)13-19(18)24)16-8-10-17(11-9-16)28-25-20-5-3-4-6-21(20)26-28/h3-14H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBYGTZXMVRFJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)N2N=C3C=CC=CC3=N2)C(=O)C4=C(C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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